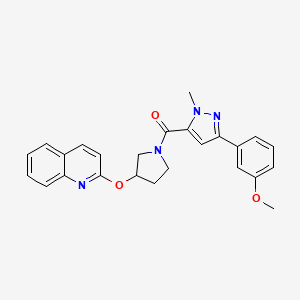

(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-28-23(15-22(27-28)18-7-5-8-19(14-18)31-2)25(30)29-13-12-20(16-29)32-24-11-10-17-6-3-4-9-21(17)26-24/h3-11,14-15,20H,12-13,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPVWMCJMVMYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The quinoline moiety is then attached via a nucleophilic substitution reaction, and finally, the pyrrolidine ring is incorporated through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a pyrazoline derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often employ reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrazole ring can produce pyrazoline derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl) have been evaluated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell proliferation.

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pyrazole Derivative | Antitumor | 0.07 µM | |

| Triazolo-Pyrazole | Antitumor | Not specified |

In vitro assays demonstrated that these compounds can effectively reduce the viability of human breast cancer cells (MCF-7) and cervical cancer cells (HeLa) by inducing apoptosis.

Anti-inflammatory Properties

The incorporation of heterocyclic structures like quinoline into pyrazole frameworks has been linked to anti-inflammatory effects. Research shows that certain derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

Pyrazole derivatives have also been explored for their antimicrobial properties. Studies indicate that modifications in the molecular structure can enhance activity against various bacterial strains, providing a basis for developing new antibiotics.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Similar Pyrazoles | E. coli | 32 µg/mL |

| Similar Pyrazoles | S. aureus | 16 µg/mL |

Case Study 1: Antitumor Activity Evaluation

A series of pyrazole derivatives were synthesized and tested for their antitumor activity against various cancer cell lines. The study highlighted that structural variations significantly affect biological activity, with specific substitutions leading to enhanced potency against tumor cells.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study, the anti-inflammatory effects of quinoline-containing pyrazoles were investigated using animal models of arthritis. The results demonstrated a marked reduction in joint swelling and pain, attributed to the inhibition of inflammatory mediators.

Mechanism of Action

The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural motifs with the target molecule, enabling comparative analysis:

Note: Values marked with () are extrapolated from structural analogues due to lack of direct data.*

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s quinoline-pyrrolidine moiety distinguishes it from simpler pyridine (e.g., ) or thienopyrimidine (e.g., ) derivatives. Quinoline’s aromaticity may enhance DNA or enzyme binding, while pyrrolidine improves solubility compared to rigid heterocycles like isoquinoline . The 3-methoxyphenyl group on the pyrazole likely increases lipophilicity (logP ~3.8) compared to hydrophilic derivatives like the amino-hydroxy pyrazole in (logP ~1.5).

Solubility and Drug-Likeness: Low solubility (<0.1 mg/mL) is anticipated for the target compound due to its large aromatic surface area, similar to the thienopyrimidine-chromenone hybrid . In contrast, smaller molecules like and exhibit higher solubility, favoring oral bioavailability.

The methoxy group may enhance blood-brain barrier penetration, making CNS targets plausible, akin to pyridine-based .

Methodological Considerations in Similarity Analysis

Computational similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) often classify such compounds as "similar" due to shared cores (e.g., pyrazole, methanone bridges). However, substituent diversity critically alters pharmacodynamics:

- Quinoline vs. Isoquinoline: While both are planar aromatics, quinoline’s nitrogen position favors interactions with heme-containing enzymes (e.g., cytochrome P450) .

- Pyrrolidine vs. Pyridine : The flexible pyrrolidine in the target compound may reduce off-target effects compared to rigid pyridine derivatives .

Biological Activity

The compound (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a pyrazole ring, a quinoline moiety, and a pyrrolidine structure, which contribute to its diverse biological interactions. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds often exhibit significant pharmacological effects. The following sections summarize key findings related to the biological activity of this specific compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to the one have shown inhibitory effects against various cancer cell lines, including those with BRAF(V600E) mutations. The mechanism often involves the inhibition of key signaling pathways such as MAPK and PI3K/Akt pathways .

Table 1: Summary of Antitumor Activities

| Compound Type | Target Cancer Type | Mechanism of Action |

|---|---|---|

| Pyrazole Derivatives | BRAF(V600E) Mutant Cancers | Inhibition of MAPK pathway |

| Quinoline Derivatives | Various Solid Tumors | Induction of apoptosis |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties. For example, pyrazole derivatives have been effective against various bacterial strains, likely through mechanisms involving membrane disruption and inhibition of bacterial growth .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antitumor Efficacy : A study on a series of pyrazole derivatives revealed that specific modifications led to enhanced potency against melanoma cells. The study utilized molecular docking to predict interactions with target enzymes involved in tumor progression.

- Anti-inflammatory Mechanism : Research focusing on the anti-inflammatory effects of pyrazole derivatives showed significant reductions in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound could be developed for therapeutic use in chronic inflammatory conditions.

- Antimicrobial Testing : In vitro assays confirmed that certain pyrazole-based compounds exhibited strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

The biological activities of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various kinases involved in cancer cell proliferation.

- Cytokine Modulation : It can modulate immune responses by inhibiting cytokine production.

- Membrane Interaction : Antimicrobial effects are likely due to interactions with bacterial membranes, leading to cell lysis.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Pyrazole Core Formation: Reacting 3-methoxyphenyl hydrazine with diketones or β-keto esters under acidic conditions (e.g., acetic acid/ethanol) to form the pyrazole ring .

- Pyrrolidine-Quinoline Coupling: Introducing the quinolin-2-yloxy group to pyrrolidine via nucleophilic substitution or Mitsunobu reaction (using triphenylphosphine/diethyl azodicarboxylate) .

- Methanone Linkage: Coupling the pyrazole and pyrrolidine-quinoline moieties using carbodiimide-mediated amidation or Friedel-Crafts acylation .

Optimization Strategies:

- Use HPLC-guided purification to isolate intermediates and minimize side products.

- Adjust solvent polarity (e.g., DMF for solubility vs. toluene for steric control) and temperature (reflux for kinetics vs. RT for selectivity) .

- Monitor reaction progress via TLC or LC-MS to identify optimal termination points .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Single-crystal diffraction (e.g., Stoe IPDS-II diffractometer) determines dihedral angles between aromatic rings (e.g., pyrazole vs. quinoline planes) and hydrogen-bonding networks (e.g., O–H···N interactions) .

- Refinement software (e.g., SHELXL) models thermal displacement parameters for non-H atoms .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known pyrazole or quinoline targets (e.g., kinases, GPCRs) .

- Assay Types:

- Enzyme Inhibition: Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination .

- Antimicrobial Activity: Follow CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO <0.1%) to validate results .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methoxy and quinoline groups in bioactivity?

Methodological Answer:

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

- Assay Condition Variability:

- Target Specificity Profiling:

- Meta-Analysis: Apply Hill slope modeling to reconcile divergent dose-response curves .

Q. What computational strategies predict metabolic stability and toxicity?

Methodological Answer:

- ADMET Prediction:

- SwissADME estimates LogP (critical for blood-brain barrier penetration) and CYP450 inhibition .

- ProTox-II models hepatotoxicity based on structural alerts (e.g., quinoline’s potential for DNA intercalation) .

- Metabolite Identification:

Q. How can structure-activity relationships (SAR) guide further optimization?

Methodological Answer:

- 3D-QSAR Modeling:

- Key SAR Findings:

- Synthetic Libraries: Generate 10–20 analogs via parallel synthesis (e.g., amide coupling robots) for iterative testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.